molecular formula C11H8N2O7 B2958033 2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid CAS No. 1807940-70-0

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid

Cat. No.: B2958033
CAS No.: 1807940-70-0
M. Wt: 280.192
InChI Key: RRPTXYQMIDPGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid is an organic compound with the molecular formula C11H9NO5 It is characterized by the presence of a carboxyprop-2-enamido group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid typically involves the reaction of 5-nitroanthranilic acid with acrylamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxyprop-2-enamido group can be hydrogenated to form the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(3-Carboxyprop-2-enamido)-5-aminobenzoic acid.

    Reduction: Formation of 2-(3-Aminoprop-2-enamido)-5-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxyprop-2-enamido group can also participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxyprop-2-enamido)butanedioic acid
  • 2-(3-Carboxyprop-2-enamido)octanedioic acid

Uniqueness

2-(3-Carboxyprop-2-enamido)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxyprop-2-enamido group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

IUPAC Name

2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPTXYQMIDPGEW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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